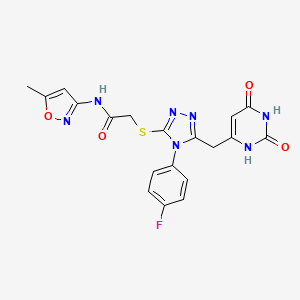![molecular formula C32H36N4O6S B2695730 N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 931965-29-6](/img/no-structure.png)
N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including an amide, a thieno[3,2-d]pyrimidinone ring, and a cyclohexanecarboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of an amide group could increase its polarity, which could affect properties like solubility and melting point .Applications De Recherche Scientifique
Polymer Synthesis and Modification
Research involving the synthesis of polyamides containing nucleobases like uracil and adenine shows the potential for using complex molecules in polymer modification. Such compounds could be used to introduce specific functionalities into polymers, enhancing their properties for various applications, including biocompatible materials and smart drug delivery systems (Hattori & Kinoshita, 1979).
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, and thiazolopyrimidines, from precursor molecules suggests the utility of complex molecules in medicinal chemistry. These heterocyclic compounds have been investigated for their anti-inflammatory and analgesic properties, highlighting the role of such complex molecules in the development of new therapeutic agents (Abu-Hashem et al., 2020).
Mass Spectrometry and Chemical Transformations
Studies using tandem mass spectrometry to predict chemical transformations of pyrimidinyloxy-N-arylbenzyl amine derivatives demonstrate the analytical applications of complex compounds. This research provides insights into how such compounds can undergo various reactions, useful in understanding their behavior in biological systems or as part of synthetic pathways (Wang et al., 2006).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial activity indicate the potential agricultural and antimicrobial applications of such compounds. By modifying chemical structures, it's possible to develop new agents that can protect crops from pests or serve as new antimicrobial substances (Deohate & Palaspagar, 2020).
Orientations Futures
Propriétés
Numéro CAS |
931965-29-6 |
|---|---|
Nom du produit |
N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide |
Formule moléculaire |
C32H36N4O6S |
Poids moléculaire |
604.72 |
Nom IUPAC |
N-benzyl-4-[[1-[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C32H36N4O6S/c1-41-26-10-6-9-24(28(26)42-2)18-33-27(37)20-35-25-15-16-43-29(25)31(39)36(32(35)40)19-22-11-13-23(14-12-22)30(38)34-17-21-7-4-3-5-8-21/h3-10,15-16,22-23H,11-14,17-20H2,1-2H3,(H,33,37)(H,34,38) |
Clé InChI |
CYMNWXLFFDXKNI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCC5=CC=CC=C5)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



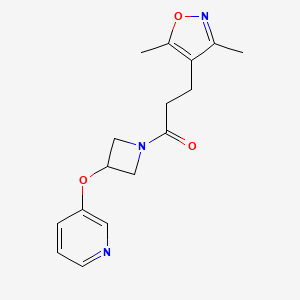
![3,5-Dimethyl-4-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2695648.png)
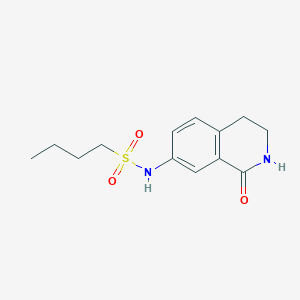

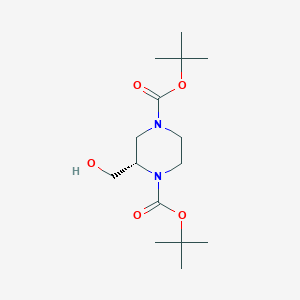

![3-[(Dimethylsulfamoylamino)methyl]benzoic acid](/img/structure/B2695653.png)
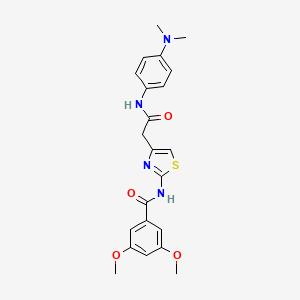

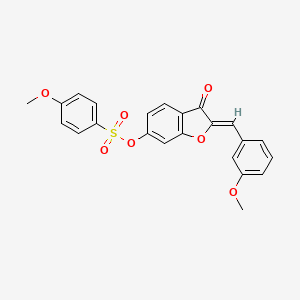
![8-[(diethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2695659.png)
![4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2695663.png)
